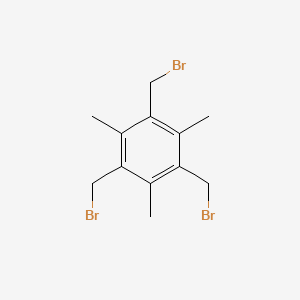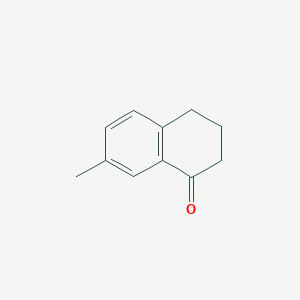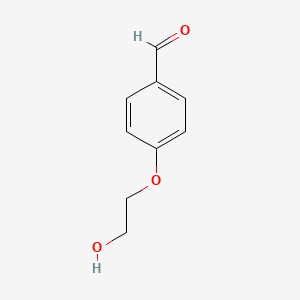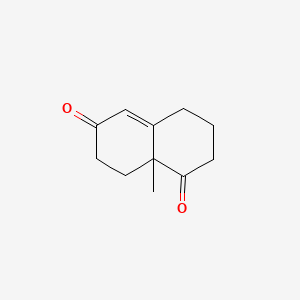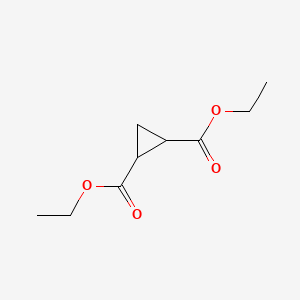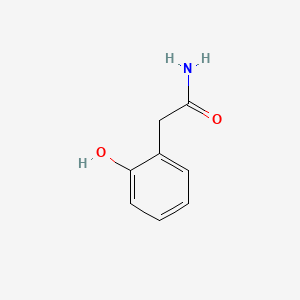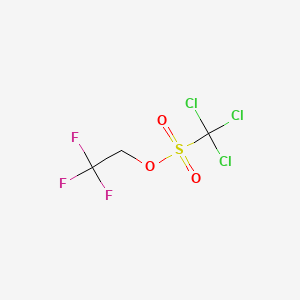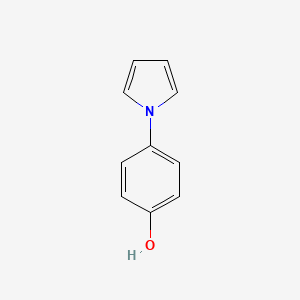
cyclobutanecarbonitrile
説明
Cyclobutanecarbonitrile is a chemical compound with the molecular formula C5H7N . It is also known by other names such as Cyanocyclobutane and Cyclobutyl cyanide . It is a colorless pure liquid .
Synthesis Analysis
Cyclobutanecarbonitrile can be synthesized from cyclobutanecarboxylic acid . The process involves refluxing a solution of cyclobutanecarboxylic acid in dichloromethane, to which chlorosulfonylisocyanate is added dropwise . The reaction is continued until complete evolution of CO2 .Molecular Structure Analysis
The molecular structure of cyclobutanecarbonitrile consists of a cyclobutane ring with a carbonitrile group attached . The molecular weight of cyclobutanecarbonitrile is 81.1158 .Physical And Chemical Properties Analysis
Cyclobutanecarbonitrile has a molecular weight of 81.12 and a density of 0.868 g/cm3 . It has a boiling point of 144-146°C and a flash point of 42°C . It is slightly soluble in water .科学的研究の応用
C5H7N C_5H_7N C5H7N
, is a versatile compound in scientific research. Below is a comprehensive analysis of its applications across various fields:Pharmaceutical Intermediates
Cyclobutanecarbonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure is utilized to build more complex molecules that can exhibit potent biological activities . The compound’s ability to act as a building block for cyclobutane rings, which are present in many natural products with medicinal properties, is particularly valuable.
Organic Synthesis
In organic chemistry, cyclobutanecarbonitrile is employed in the total synthesis of natural products that contain cyclobutane rings . These rings are known for their strain and reactivity, which can be harnessed to create new chemical entities. The compound’s reactivity is also explored in ring-opening reactions due to its inherent strain energy.
Safety and Hazards
特性
IUPAC Name |
cyclobutanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-5-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBLFDSCAKHHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196086 | |
| Record name | Cyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarbonitrile | |
CAS RN |
4426-11-3 | |
| Record name | Cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying homodesmic reactions for compounds like cyclobutanecarbonitrile?
A1: Homodesmic reactions are valuable tools in computational chemistry. They allow for accurate prediction of thermodynamic properties, such as enthalpy of formation, for molecules like cyclobutanecarbonitrile []. This is particularly useful because experimental determination of these properties can be challenging. By designing and studying homodesmic reactions, researchers can gain insights into the stability and energetics of these compounds, which can further guide synthesis and applications.
Q2: Can you elaborate on the software described in the paper for designing homodesmic reactions?
A2: The paper describes a software program designed to generate a set of independent homodesmic reactions for cyclic organic compounds, using cyclobutanecarbonitrile as an example []. The software utilizes the compound's molecular structure to create a graph and adjacency matrix, which are then used to identify potential homodesmic reactions. This approach allows for a more systematic and comprehensive analysis of the compound's thermodynamic properties compared to manually designing such reactions.
Q3: What are the potential applications of cyclobutanecarbonitrile based on the research findings?
A3: While the papers primarily focus on theoretical calculations and synthetic routes, the synthesis of sibutramine, a compound with structural similarities to cyclobutanecarbonitrile, suggests potential applications in medicinal chemistry []. Understanding the structure and reactivity of cyclobutanecarbonitrile can serve as a stepping stone for designing and synthesizing novel compounds with potential biological activities. Further research is needed to explore these possibilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



